While a direct synthetic route to [, , ]Triazolo[4,3-b]pyridazine-3-carboxylic acid itself is not explicitly described in the provided literature, several related synthetic approaches can be identified:
Synthesis via Pyridazine Precursors: One approach involves building the triazole ring onto a pre-existing pyridazine scaffold. For example, the reaction of 3-hydrazinopyridazines with carboxylic acids or their derivatives (e.g., esters, acid chlorides) can lead to the formation of the desired triazolopyridazine ring system [ [, , , , ] ].
Synthesis via Triazole Precursors: Alternatively, the pyridazine ring can be constructed from appropriately substituted triazole precursors. This strategy often involves reactions with suitable dicarbonyl compounds or their equivalents [ [, , , , , ] ].
Molecular Structure Analysis
The carboxylic acid group of [, , ]Triazolo[4,3-b]pyridazine-3-carboxylic acid can undergo various chemical transformations typical for this functional group:
Esterification: Reaction with alcohols under acidic conditions can convert the carboxylic acid into its corresponding esters [ [, , ] ].
Amide Formation: Coupling reactions with amines, often mediated by coupling agents like DPPA or BOP, lead to the formation of amides [ [, , ] ].
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylic acid to the corresponding alcohol [ [] ].
Additionally, reactions targeting other positions on the triazolopyridazine core can be carried out. For instance, halogenation reactions can introduce halogen atoms [ [, , ] ] which can then be further functionalized.
Mechanism of Action
The provided literature doesn't offer a specific, singular mechanism of action for [, , ]Triazolo[4,3-b]pyridazine-3-carboxylic acid. Its biological activity is likely influenced by the specific substituents present on the triazolopyridazine scaffold.
Antitumor Activity: Derivatives have been investigated for their anticancer potential, particularly against human neuroblastoma and colon carcinoma cell lines [ [] ].
Antifungal and Antibacterial Activity: Some derivatives have exhibited promising antifungal and antibacterial activities against various pathogenic strains [ [, , ] ].
Physical and Chemical Properties Analysis
The provided literature doesn't offer a comprehensive analysis of the physical and chemical properties of [, , ]Triazolo[4,3-b]pyridazine-3-carboxylic acid itself.
Scientific Research:
Medicinal Chemistry: [, , ]Triazolo[4,3-b]pyridazine-3-carboxylic acid derivatives are being explored for various therapeutic applications, including:
Anticancer agents: Derivatives have shown promising activity against certain cancer cell lines [ [] ].
Antifungal and antibacterial agents: Some derivatives exhibit antifungal and antibacterial activities against various pathogenic strains [ [, , ] ].
CNS agents: Fluorine-containing derivatives were investigated for their potential central nervous system activity, exhibiting mild stimulant effects [ [] ].
Future Directions
Future research directions for [, , ]Triazolo[4,3-b]pyridazine-3-carboxylic acid could focus on:
Related Compounds
1. Alprazolam 1. Compound Description: Alprazolam is a nonselective benzodiazepine medication primarily used to treat anxiety disorders and panic disorders. It acts on GABAA receptors, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) in the brain. This leads to a reduction in neuronal excitability and produces anxiolytic, sedative, and muscle relaxant effects. []2. Relevance: Although alprazolam and [, , ]triazolo[4,3-b]pyridazine-3-carboxylic acid belong to different chemical classes (benzodiazepines and triazolopyridazines, respectively), they both interact with GABAA receptors, albeit with different binding affinities and selectivities. This shared pharmacological target suggests potential structural similarities or overlapping pharmacophores between the two compounds. Further investigation into the structure-activity relationships of both compounds could provide insights into designing novel anxiolytic agents.
2. Diazepam 1. Compound Description: Diazepam, similar to alprazolam, is a nonselective benzodiazepine medication known for its anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. Its mechanism of action involves binding to GABAA receptors, augmenting the inhibitory effects of GABA and reducing neuronal excitability. []2. Relevance: Both diazepam and [, , ]triazolo[4,3-b]pyridazine-3-carboxylic acid share a common target in GABAA receptors, despite belonging to different chemical classes. This shared target suggests a potential for overlapping pharmacophores or structural similarities that contribute to their interaction with the receptor. Understanding the structural nuances that dictate their distinct binding affinities and selectivities could aid in the development of new therapeutic agents.
3. Zolpidem 1. Compound Description: Zolpidem is a nonbenzodiazepine hypnotic medication primarily used for the short-term treatment of insomnia. It demonstrates preferential binding to GABAA receptors containing the α1 subunit, enhancing the inhibitory actions of GABA and promoting sleep. []2. Relevance: Zolpidem, a nonbenzodiazepine hypnotic, and [, , ]triazolo[4,3-b]pyridazine-3-carboxylic acid share a common mechanism of action by modulating GABAA receptor activity, although zolpidem exhibits selectivity towards α1-containing subtypes. Despite their distinct chemical structures, their shared target suggests potential for pharmacophore similarities or convergent pharmacological mechanisms. Investigating these relationships could provide insights into designing improved GABAA receptor modulators.
4. HZ-1661. Compound Description: HZ-166 (8-ethynyl-6-(2′-pyridine)-4H-2,5,10b-triaza-benzo[e]azulene-3-carboxylic acid ethyl ester) is a functionally selective compound with a high intrinsic efficacy for GABAA receptors containing α2 and α3 subunits. Studies have shown that HZ-166 predominantly induces a specific sedative effect characterized by rest/sleep posture in rhesus monkeys. []2. Relevance: While HZ-166 and [, , ]triazolo[4,3-b]pyridazine-3-carboxylic acid possess distinct chemical structures, both compounds exert their effects by interacting with GABAA receptors. Notably, HZ-166 displays functional selectivity toward specific GABAA receptor subtypes, particularly those containing α2 and α3 subunits, a characteristic that may contribute to its unique sedative profile. Understanding the structural features contributing to HZ-166's selectivity could provide valuable insights for developing compounds with targeted GABAA receptor modulation, potentially leading to more selective therapeutic agents with fewer side effects.
7. 7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine1. Compound Description: This compound, also known as TPA023, exhibits high affinity for the benzodiazepine binding site of various GABAA receptors, particularly those containing α1, α2, α3, or α5 subunits. Importantly, it acts as a partial agonist at α2 and α3 subtypes while exhibiting antagonist activity at α1 and α5 subtypes. This distinct pharmacological profile contributes to its potential as a nonsedating anxiolytic agent. [, ]2. Relevance: 7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine and [, , ]triazolo[4,3-b]pyridazine-3-carboxylic acid belong to the same triazolopyridazine class and likely share structural similarities. The distinct pharmacological profiles of these compounds, particularly the subtype selectivity of 7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine, highlight the crucial role of substituents on the triazolopyridazine core in determining their interactions with GABAA receptors. Understanding these structural nuances is paramount for developing compounds with targeted pharmacological properties, potentially leading to safer and more effective anxiolytic medications.
8. β-Carboline-3-carboxylate-t-butyl ester (βCCT)1. Compound Description: βCCT is an antagonist that exhibits preferential affinity for GABAA receptors containing the α1 subunit. By blocking the effects of GABA at these receptors, βCCT can counteract the sedative effects induced by drugs that enhance GABAA receptor activity, such as benzodiazepines. []2. Relevance: While βCCT is not structurally similar to [, , ]triazolo[4,3-b]pyridazine-3-carboxylic acid, it serves as a valuable pharmacological tool for investigating the role of specific GABAA receptor subtypes in mediating the effects of drugs that modulate GABAergic neurotransmission. By using βCCT, researchers can differentiate between the contributions of α1-containing GABAA receptors and other subtypes in mediating the effects of [, , ]triazolo[4,3-b]pyridazine-3-carboxylic acid and other related compounds.
10. 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine (CL 218872)1. Compound Description: This compound is a triazolopyridazine derivative that has been investigated as a potential anxiolytic agent. Its chemical structure features a triazolopyridazine core substituted with a methyl group at position 3 and a 3-(trifluoromethyl)phenyl group at position 6. [, ]2. Relevance: 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine and [, , ]triazolo[4,3-b]pyridazine-3-carboxylic acid belong to the same chemical class of triazolopyridazines and share a common triazolopyridazine scaffold. The shared core structure suggests that both compounds may exhibit similar binding modes or interact with common target proteins. Investigating the structure-activity relationships of both compounds can reveal critical structural features essential for their respective biological activities, potentially aiding in developing novel therapeutic agents with enhanced efficacy and selectivity.
11. 6-Chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine 1. Compound Description: This compound serves as a key intermediate in the synthesis of various substituted triazolopyridazines. Its reactivity towards nucleophilic substitution reactions allows for the introduction of diverse substituents at the 3-position of the triazolopyridazine ring system. []2. Relevance: 6-Chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine is structurally analogous to [, , ]triazolo[4,3-b]pyridazine-3-carboxylic acid, with a chloromethyl group replacing the carboxylic acid moiety at the 3-position. This structural similarity makes it a valuable synthetic precursor for generating a library of structurally diverse triazolopyridazines. By substituting the chlorine atoms with different functional groups, researchers can explore the structure-activity relationships of triazolopyridazines and identify compounds with desirable pharmacological profiles.
12. CA-4 1. Compound Description: CA-4 is a potent antitumor agent known to inhibit tubulin polymerization, a crucial process for cell division. Its structure contains a (Z,E)-butadiene linker connecting two aromatic rings, which is essential for its biological activity. []2. Relevance: Although CA-4 is not directly structurally related to [, , ]triazolo[4,3-b]pyridazine-3-carboxylic acid, researchers have explored 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines as potential vinylogous analogs of CA-4. [] These triazolopyridazine derivatives were designed to mimic the antitubulin activity of CA-4, with the rigid [, , ]triazolo[4,3-b]pyridazine scaffold replacing the easily isomerized (Z,E)-butadiene linker. This approach highlights the use of bioisosterism in drug design, where structurally distinct but pharmacophorically similar groups are incorporated into a molecule to achieve desired biological activities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.